molecular formula C19H39N5O7 B8695288 Gentamicin C

Gentamicin C

カタログ番号: B8695288
分子量: 449.5 g/mol
InChIキー: VEGXETMJINRLTH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Gentamicin C involves multiple steps, starting from simpler organic molecules. The process typically includes the protection of functional groups, selective reactions to introduce amino and hydroxyl groups, and deprotection steps to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product .

化学反応の分析

Types of Reactions

Gentamicin C undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

科学的研究の応用

Pharmacokinetics and Efficacy

Gentamicin C consists of several components, primarily Gentamicin C1, C1a, and C2, each exhibiting distinct pharmacokinetic properties. Recent studies have demonstrated that these components differ in their absorption rates, distribution volumes, and clearance rates in various populations, including healthy and infected animals.

Key Pharmacokinetic Findings:

  • Absorption : Gentamicin is rapidly absorbed after intramuscular administration, reaching peak plasma concentrations within 15 to 30 minutes.
  • Clearance Rates : In infected piglets, gentamicin was eliminated faster than in healthy counterparts, with significant differences in half-lives observed for the components (C1a showed a notable reduction) .
  • Volume of Distribution : The apparent volume of distribution was greater in infected animals across all components .

These pharmacokinetic insights are crucial for optimizing dosing regimens to achieve effective therapeutic outcomes while minimizing toxicity.

Treatment of Bacterial Infections

This compound is widely used to treat serious infections caused by gram-negative bacteria. Its effectiveness is often evaluated through pharmacodynamic indices such as the maximum concentration to minimum inhibitory concentration (C_max/MIC) ratio. Studies have shown that maintaining a C_max/MIC ratio greater than 10 is critical for efficacy against pathogens like Pasteurella multocida .

Case Studies on Toxicity

A notable case study highlighted the risks associated with Gentamicin administration. A patient developed acute kidney injury due to excessive dosing (over 200 mg), underscoring the importance of adhering to established dosage guidelines and monitoring renal function during treatment . This case reinforces the need for careful patient assessment before administering this compound.

Innovative Applications in Genetic Disorders

In recent years, this compound has garnered attention for its potential to treat genetic skin diseases caused by nonsense mutations. These mutations lead to truncated proteins that can result in various skin disorders.

Topical Application in Genodermatosis:

  • Mechanism : Gentamicin can induce readthrough of premature termination codons, facilitating the production of full-length functional proteins.
  • Clinical Efficacy : Studies have reported promising results from topical applications of Gentamicin in treating conditions such as:
    • Nagashima-type palmoplantar keratosis
    • Epidermolysis bullosa
    • Hailey-Hailey disease
    • Hereditary hypotrichosis simplex .

These findings suggest a novel therapeutic avenue for patients with genetic conditions that currently lack effective treatments.

Data Summary Table

Application AreaKey Findings
Bacterial Infections Effective against gram-negative bacteria; optimal dosing critical for efficacy .
Toxicity Risks Overdosing can lead to acute kidney injury; careful monitoring required .
Genetic Disorders Topical use shows promise in treating genodermatosis; induces readthrough of nonsense mutations .

作用機序

The mechanism of action of Gentamicin C involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects .

類似化合物との比較

Similar Compounds

Uniqueness

Gentamicin C is unique due to its specific arrangement of amino and hydroxyl groups, which confer distinct chemical and biological properties .

特性

分子式

C19H39N5O7

分子量

449.5 g/mol

IUPAC名

2-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

InChI

InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3

InChIキー

VEGXETMJINRLTH-UHFFFAOYSA-N

正規SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O

製品の起源

United States

Synthesis routes and methods

Procedure details

10 ml sterilized water was added to one slant of M.echinospora JIM-401, and spores were scraped down and removed into a sterilized shake flask filled with glass balls. The flask was shaken for 15 min. The spore solution was filtered through sterilized filter paper to obtain monospora suspension. The suspension was diluted and treated with 0.3% LiCl at 30° C. for 30 min, then with UV (30 W) for 3 min. The treated suspension was diluted with sterilized water, spread on dishes containing 2000 ug/ml Micronomicin, and cultured at 35° C. for 14 days. Monocolonys were picked up and seeded on the slant, and were cultured at 37° C. for 8 days, then it was seeded in a shake flask, and shake-cultured at 35° C. for 6 days. The broth was detected with TLC and M.echinospora mutant CGMCC0197 was obtained. The mutant differed from original strain in cultural characteristics, physiologico-biochemical properties, carbon source utilization and products of fermentation. The mother strain produces Micronomicin (60%~70%) as the main component and gentamicin C1a (20%), but the mutant CGMCC0197 only produces a monocomponent antibiotic, which is the same as gentamicin C1a (GMC1)identified by means of TLC, UV, IR, NMR, MS.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Micronomicin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
60%
Yield
20%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。